2-Ethyloctahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-Ethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of a pyrrole ring fused with a pyrrolidine ring, forming an octahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloctahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrroles.
Scientific Research Applications
2-Ethyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolo[3,4-c]pyrrole: Similar structure but with a methyl group instead of an ethyl group.
2-Propylpyrrolo[3,4-c]pyrrole: Similar structure but with a propyl group instead of an ethyl group.
2-Butylpyrrolo[3,4-c]pyrrole: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
2-Ethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl, propyl, and butyl analogs.
Properties
IUPAC Name |
5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-10-5-7-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGNYJMRADOJNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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